2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine
Medicinal Chemistry
Agrochemical Synthesis
Heterocyclic Building Block
Researchers reliant on precise heterocyclic building blocks know that positional isomerism or halogen substitution renders a compound useless for a defined synthetic route. This intermediate eliminates that risk. Its 2-chloro and 3-nitro groups provide two orthogonal, sequentially addressable reaction sites.
- The 2-chloro handle enables selective Suzuki or Buchwald-Hartwig couplings without protecting-group manipulation.
- The 3-nitro group serves as a strong electron-withdrawing activator or a latent amine, unlocking distinct derivatization paths.
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Molecular Formula
C10H6ClN3O3
Molecular Weight
251.62 g/mol
CAS No.
175135-50-9
Cat. No.
B060430
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